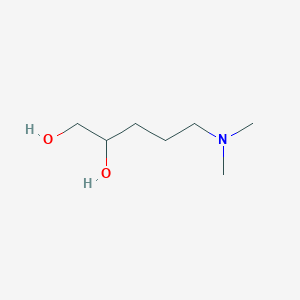

5-(Dimethylamino)pentane-1,2-diol

Description

BenchChem offers high-quality 5-(Dimethylamino)pentane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Dimethylamino)pentane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2 |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

5-(dimethylamino)pentane-1,2-diol |

InChI |

InChI=1S/C7H17NO2/c1-8(2)5-3-4-7(10)6-9/h7,9-10H,3-6H2,1-2H3 |

InChI Key |

NGHKTBASBMSUTB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC(CO)O |

Origin of Product |

United States |

Chemical Identity and Structural Characteristics of 5 Dimethylamino Pentane 1,2 Diol

5-(Dimethylamino)pentane-1,2-diol is an organic compound characterized by a five-carbon pentane (B18724) backbone. nih.gov This backbone is functionalized with two hydroxyl (-OH) groups at the first and second carbon positions, classifying it as a vicinal diol. Additionally, a dimethylamino (-N(CH3)2) group is attached to the fifth carbon. This combination of functional groups imparts both hydrophilic and basic properties to the molecule. alfa-chemistry.comwikipedia.org

The presence of both alcohol and amine functionalities allows for a diverse range of chemical reactions. The hydroxyl groups can undergo reactions typical of alcohols, such as esterification and etherification, while the tertiary amine group can act as a base or a nucleophile. alfa-chemistry.com

Table 1: Chemical and Physical Properties of 5-(Dimethylamino)pentane-1,2-diol nih.gov

| Property | Value |

| IUPAC Name | 5-(dimethylamino)pentane-1,2-diol |

| Molecular Formula | C7H17NO2 |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 501087-40-7 |

| Canonical SMILES | CN(C)CCCC(CO)O |

| InChI Key | NGHKTBASBMSUTB-UHFFFAOYSA-N |

| Computed XLogP3 | -0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

This table was generated based on data from the PubChem database. nih.gov

Stereochemical Considerations in 5 Dimethylamino Pentane 1,2 Diol and Its Enantiomers

A critical aspect of the chemistry of 5-(Dimethylamino)pentane-1,2-diol is its stereochemistry. The carbon atom at the second position (C2), which is bonded to a hydroxyl group, is a chiral center. This means that 5-(Dimethylamino)pentane-1,2-diol can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-5-(dimethylamino)pentane-1,2-diol and (S)-5-(dimethylamino)pentane-1,2-diol.

The synthesis of a single enantiomer, a process known as asymmetric synthesis, is a significant area of research in organic chemistry. acs.org Chiral 1,2-diols and amino alcohols are valuable building blocks in the synthesis of complex, biologically active molecules and are often used as chiral ligands or auxiliaries in stereoselective transformations. alfachemic.com The specific spatial arrangement of the functional groups in each enantiomer can lead to different biological activities or efficiencies as catalysts.

The separation of a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomers can be achieved through techniques like chiral chromatography. nih.gov The development of chiral stationary phases derived from amino alcohols is an active area of research for this purpose. nih.gov

Broader Context Within Functionalized Diols and Amino Alcohol Chemistry

Strategies for the Formation of the 1,2-Diol Moiety

The creation of the vicinal diol (1,2-diol) group is a fundamental step in the synthesis of 5-(dimethylamino)pentane-1,2-diol. This can be accomplished through various synthetic routes, primarily involving the hydrogenation of unsaturated precursors or the oxidation of alkenes.

Catalytic Hydrogenation Approaches to Vicinal Diols

Catalytic hydrogenation is a widely utilized method for the synthesis of diols from unsaturated starting materials. For instance, the partial hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632) can be achieved with high selectivity using bio-palladium catalysts. acs.org Further hydrogenation can then yield the saturated 1,4-diol. While this example illustrates the formation of a 1,4-diol, similar principles can be applied to synthesize 1,2-diols from appropriate unsaturated precursors. The choice of catalyst and reaction conditions, such as solvent and hydrogen pressure, are critical in controlling the selectivity of the hydrogenation process. acs.orgnih.gov For example, the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been systematically studied using a commercial Ru/C catalyst, where temperature, H2-pressure, and solvent were found to significantly affect the reaction rate and selectivity. nih.govacs.org

A highly stereoselective catalytic method for forming (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonates has been developed, using water as a nucleophilic reagent. nih.gov This approach offers high yields and a broad scope of application. nih.gov

Oxidation-Based Routes to 1,2-Diols

The dihydroxylation of alkenes presents a direct route to vicinal diols. wikipedia.org This transformation is commonly achieved using oxidizing agents, often in the presence of a transition metal catalyst. Osmium tetroxide (OsO4) is a reliable reagent for the syn-dihydroxylation of alkenes, producing cis-vicinal diols. wikipedia.orglibretexts.org Due to its toxicity and cost, OsO4 is typically used in catalytic amounts along with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org

Potassium permanganate (B83412) (KMnO4) in a basic aqueous solution can also be used for the syn-dihydroxylation of alkenes. libretexts.org Another approach involves the epoxidation of an alkene followed by acid-catalyzed hydrolysis, which results in an anti-dihydroxylation, yielding a trans-vicinal diol. libretexts.org

A method for preparing vicinal diols by oxidizing olefins has been disclosed, which involves contacting the olefin with an oxidant, an acid, and a solvent in the presence of a composite catalyst containing a titanium-silicon molecular sieve and a tungsten-containing compound. google.com This process is characterized by mild reaction conditions and high selectivity. google.com Furthermore, the selective oxidation of vicinal diols to α-hydroxy ketones can be achieved using the NaBrO3/NaHSO3 reagent, with the reaction showing a strong dependence on pH. researchgate.net

Introduction and Functionalization of the Dimethylamine Group

The incorporation of the dimethylamino group is another key aspect of the synthesis. This can be achieved through various amination strategies, including the direct amination of diol precursors or reductive amination methods.

Amination Reactions of Diol Precursors

The direct amination of alcohols, including diols, provides a pathway to amino alcohols. ed.ac.uk This can be accomplished using ammonia (B1221849) in the presence of a suitable catalyst. ed.ac.uk For instance, a ruthenium-based catalyst system has been successfully applied in the direct amination of primary and secondary alcohols, as well as diols, with high selectivity towards primary diamines. ed.ac.uk The ring-opening of epoxides with amines is a common and efficient method for synthesizing β-amino alcohols with high regio- and stereoselectivity. organic-chemistry.org Various catalysts, including zinc(II) perchlorate (B79767) hexahydrate and calcium trifluoromethanesulfonate, have been shown to effectively catalyze this reaction under mild and solvent-free conditions. organic-chemistry.org

A recently reported method describes a catalytic enantio-convergent amination of α-tertiary 1,2-diols to produce vicinal amino α-tertiary alcohols using a ruthenium-catalyzed asymmetric borrowing hydrogen pathway. nih.gov

Reductive Amination Strategies for Amino Alcohol Synthesis

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of amines. organic-chemistry.orgmdpi.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced to the corresponding amine. In the context of amino alcohol synthesis, a precursor containing a carbonyl group and a hydroxyl group can be reacted with dimethylamine, followed by reduction.

The synthesis of primary amines through the reductive amination of alcohols follows a hydrogen-borrowing mechanism, which involves the dehydrogenation of the alcohol to a carbonyl intermediate, followed by imidation and hydrogenation. mdpi.comresearchgate.net An efficient, directed reductive amination of β-hydroxy-ketones has been developed for the stereoselective preparation of 1,3-syn-amino alcohols. organic-chemistry.org

Asymmetric Synthesis and Stereochemical Control

Controlling the stereochemistry during the synthesis of amino alcohols like 5-(dimethylamino)pentane-1,2-diol is of paramount importance, as different stereoisomers can exhibit distinct biological activities. nih.gov Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral molecule. mdpi.com

Key strategies for achieving stereochemical control include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature. mdpi.com

Chiral Auxiliaries: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction.

Chiral Catalysts: Using a chiral catalyst to influence the stereoselectivity of a reaction. mdpi.com

For instance, the stereoselective construction of the 2-amino-1,3-diol moiety is a critical step in the synthesis of sphingolipid analogues. beilstein-journals.org This can be achieved by the stereoselective insertion of alcohol and amino groups or by forming a bond between two chiral centers. beilstein-journals.org Pinane-based 2-amino-1,3-diols have been synthesized in a stereoselective manner starting from naturally occurring chiral monoterpenes. beilstein-journals.org

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. wikipedia.org Similarly, asymmetric amination reactions have been developed. For example, a radical C-H amination of alcohols has been reported to produce enantioenriched β-amino alcohols. nih.gov This method overcomes the challenge of selectively functionalizing a specific C-H bond. nih.gov The stereochemical outcome of reactions can also be controlled by using silicon-containing compounds, where the silyl (B83357) group acts as a stereodirecting group. acs.org

Enantioselective Approaches for Amino Diol Synthesis

The enantioselective synthesis of amino diols can be effectively achieved through the asymmetric dihydroxylation or aminohydroxylation of a suitable alkene precursor. A logical precursor for 5-(dimethylamino)pentane-1,2-diol is 5-(dimethylamino)pent-1-ene.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgnih.gov This reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand derived from cinchona alkaloids, typically dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives. wikipedia.orgalfa-chemistry.com The choice of ligand dictates the facial selectivity of the dihydroxylation, leading to either the (R,R) or (S,S) enantiomer of the diol. For the synthesis of a specific enantiomer of 5-(dimethylamino)pentane-1,2-diol, 5-(dimethylamino)pent-1-ene would be treated with a catalytic amount of OsO₄ and a stoichiometric amount of a re-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), in the presence of the appropriate chiral ligand. wikipedia.org

The commercially available "AD-mix" reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify this procedure. wikipedia.orgnih.gov For instance, the reaction of 5-(dimethylamino)pent-1-ene with AD-mix-β would be expected to yield (R)-5-(dimethylamino)pentane-1,2-diol with high enantiomeric excess (ee), while AD-mix-α would produce the (S)-enantiomer.

Similarly, the Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct introduction of both an amino and a hydroxyl group across a double bond in a stereoselective manner. rsc.orgorganic-chemistry.org This reaction also employs an osmium catalyst and cinchona alkaloid-derived ligands. rsc.org The nitrogen source is typically a chloramine (B81541) salt, such as chloramine-T or a protected carbamate (B1207046) derivative. organic-chemistry.org The regioselectivity of the aminohydroxylation can sometimes be a challenge, but for terminal alkenes like 5-(dimethylamino)pent-1-ene, the reaction generally proceeds with good regiocontrol to afford the 1-amino-2-ol product. The stereochemical outcome is again controlled by the choice of the chiral ligand. rsc.orgorganic-chemistry.org

Table 1: Enantioselective Synthesis of Vicinal Diols via Sharpless Asymmetric Dihydroxylation

| Alkene Substrate | Chiral Ligand/Reagent | Product | Enantiomeric Excess (ee) |

| Styrene | (DHQD)₂PHAL (in AD-mix-β) | (R)-1-Phenylethane-1,2-diol | >99% |

| 1-Decene | (DHQ)₂PHAL (in AD-mix-α) | (S)-Decane-1,2-diol | 97% |

| trans-Stilbene | (DHQD)₂PHAL (in AD-mix-β) | (R,R)-1,2-Diphenylethane-1,2-diol | >99% |

This table presents representative data for the Sharpless Asymmetric Dihydroxylation to illustrate the high enantioselectivities achievable with this method.

Diastereoselective Control in Functionalized Diol Transformations

When a chiral center is already present in the substrate, controlling the diastereoselectivity of subsequent transformations becomes paramount. For the synthesis of analogues of 5-(dimethylamino)pentane-1,2-diol that may contain additional stereocenters, diastereoselective reactions are essential.

One common strategy involves the nucleophilic addition to α-amino aldehydes. rsc.org These aldehydes can be prepared from readily available amino acids, thereby setting the initial stereocenter. The inherent stereochemistry of the α-amino aldehyde can direct the stereochemical outcome of the nucleophilic addition to the carbonyl group, often with high diastereoselectivity. For example, the addition of a Grignard reagent or an organolithium species to a protected α-amino aldehyde can lead to the formation of syn- or anti-amino alcohol products, depending on the reaction conditions and the nature of the protecting groups. Chelation control, where a metal ion coordinates to both the aldehyde oxygen and the nitrogen of the amino group, can lock the conformation of the substrate and lead to a highly selective attack of the nucleophile.

Another approach is the diastereoselective reduction of α-amino ketones. The stereocenter adjacent to the ketone can influence the facial selectivity of the hydride attack, leading to the preferential formation of one diastereomer of the amino alcohol.

Furthermore, diastereoselective Diels-Alder reactions can be employed to construct cyclic precursors to amino diols. psu.edu The use of chiral dienophiles or chiral Diels-Alder catalysts can afford cycloadducts with high diastereoselectivity, which can then be elaborated to the desired acyclic amino diol through ring-opening reactions.

Table 2: Examples of Diastereoselective Reactions in Amino Alcohol Synthesis

| Reactants | Reaction Type | Key Feature | Diastereomeric Ratio (d.r.) |

| N-Boc-L-alaninal + Allylmagnesium bromide | Nucleophilic Addition | Grignard addition to a chiral α-amino aldehyde | >95:5 (syn:anti) |

| (R)-3-(p-Tolylsulfinyl)propan-2-one + NaBH₄ | Ketone Reduction | Substrate-controlled reduction | 90:10 |

| N-Sulfinyl dienophile + 1,3-diene | Diels-Alder Reaction | Chiral auxiliary-controlled cycloaddition | >98:2 |

This table provides examples of reactions where high diastereoselectivity is achieved in the synthesis of amino alcohol derivatives.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. thieme-connect.comnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric aldol (B89426) reactions, alkylations, and other transformations to create chiral centers with high predictability. nih.gov For the synthesis of amino diol analogues, a chiral auxiliary could be appended to a precursor molecule to control the stereoselective introduction of either the hydroxyl or amino group.

For instance, an achiral carboxylic acid precursor could be converted into a chiral imide using an Evans auxiliary. Subsequent diastereoselective transformations, such as an aldol reaction followed by reduction, would lead to a chiral amino alcohol fragment. The auxiliary can then be cleaved to reveal the desired product. Carbohydrate-derived auxiliaries have also been employed due to their low cost and the presence of multiple stereogenic centers. mdpi.com

In addition to chiral auxiliaries, the use of chiral catalysts is a more atom-economical approach to enantioselective synthesis. mdpi.com As discussed previously, the Sharpless Asymmetric Dihydroxylation and Aminohydroxylation reactions are prime examples of chiral catalysis. wikipedia.orgrsc.org The chiral ligands, derived from cinchona alkaloids, create a chiral environment around the osmium catalyst, which then leads to the enantioselective transformation of the substrate. nih.gov

Other chiral catalysts, such as those based on BINOL or chiral amines, have been developed for a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, which can be applied to the synthesis of chiral amino diols and their derivatives. mdpi.com

Table 3: Common Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

| Name | Type | Typical Application |

| Evans Oxazolidinones | Chiral Auxiliary | Asymmetric aldol reactions, alkylations |

| (S)- and (R)-RAMP/SAMP | Chiral Auxiliary | Asymmetric alkylation of ketones and aldehydes |

| (DHQ)₂PHAL / (DHQD)₂PHAL | Chiral Ligand/Catalyst | Sharpless Asymmetric Dihydroxylation/Aminohydroxylation |

| BINOL | Chiral Ligand | Asymmetric reductions, Diels-Alder reactions |

This table lists some widely used chiral auxiliaries and catalysts and their primary applications in asymmetric synthesis.

Catalytic Applications and Ligand Design with 5 Dimethylamino Pentane 1,2 Diol Derivatives

Organocatalysis Utilizing Amino Diol Scaffolds

Amino Alcohol-Derived Catalysts in Asymmetric Transformations (e.g., Michael Addition, Aldol (B89426) Reactions)

No data available for 5-(Dimethylamino)pentane-1,2-diol.

Transition Metal Catalysis and Chiral Ligand Design

Development of Chiral Ligands from Diols and Amino Alcohols

No data available for 5-(Dimethylamino)pentane-1,2-diol.

Application in Asymmetric Hydrogenation and Other Metal-Catalyzed Reactions

No data available for 5-(Dimethylamino)pentane-1,2-diol.

Table of Mentioned Compounds

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Pathways to Functionalized Amino Diols

The synthesis of chiral amino diols is a central challenge in organic chemistry due to the need for precise control over multiple stereocenters. Traditional methods often involve lengthy protection-deprotection sequences, which limit their efficiency and scalability. nih.govacs.org Current research is focused on developing more direct and stereoselective routes.

A significant advancement is the use of biocatalysis, which offers mild reaction conditions and high selectivity. nih.gov One promising strategy combines biocatalytic aldol (B89426) reactions with reductive aminations in a one-pot, two-step cascade. acs.org For instance, variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) can be used to create the diol backbone, followed by an imine reductase (IRED) to install the amino group stereoselectively. nih.gov This enzymatic approach avoids cross-reactivity issues by proceeding without the need for intermediate isolation and has successfully produced various amino-polyols. nih.govacs.org

Another innovative direction involves the anti-Markovnikov functionalization of terminal alkynes. Ruthenium-based catalysts have been shown to convert propargylic amine derivatives into enantioenriched 1,3-aminoalcohol products, providing a novel route to these valuable structures. researchgate.net Furthermore, general biosynthetic platforms are being engineered in microorganisms like E. coli to produce a wide array of diols from amino acid precursors. nih.govnih.gov These metabolic engineering strategies combine oxidative and reductive enzymatic steps to create diols, a principle that could be adapted for producing functionalized amino diols. nih.gov

| Synthetic Strategy | Key Features | Catalyst/Enzyme | Example Application |

| Biocatalytic Cascade | High stereoselectivity, mild conditions, avoids protecting groups. nih.govacs.org | D-fructose-6-phosphate aldolase (FSA), Imine Reductase (IRED). nih.gov | Stereoselective synthesis of amino-polyols from aldehydes, ketones, and amines. nih.gov |

| Metal-Catalyzed Alkyne Functionalization | Access to enantioenriched 1,3-aminoalcohols from propargylic amines. researchgate.net | Half-sandwich ruthenium complexes. researchgate.net | Conversion of propargylic derivatives to 1,3-diol and 1,3-aminoalcohol products. researchgate.net |

| Metabolic Engineering | Production from renewable feedstocks, pathway diversification. nih.govnih.gov | Amino acid hydroxylase, L-amino acid deaminase, etc. nih.gov | Microbial production of various C3-C5 diols from amino acids. nih.gov |

Exploration of Expanded Catalytic Applications for 5-(Dimethylamino)pentane-1,2-diol Derivatives

Derivatives of 5-(Dimethylamino)pentane-1,2-diol hold considerable promise as ligands and catalysts in asymmetric synthesis. The presence of both a bidentate diol and a tertiary amine offers multiple coordination sites for metal centers or for functioning as organocatalysts. Research is actively exploring their use in reactions where precise chiral induction is critical.

One area of exploration is in asymmetric ring-opening reactions. Chiral guanidinium (B1211019) salts, for example, have been successfully used to catalyze the desymmetrization of aliphatic cyclic carbonates, yielding optically pure 1,3-diol derivatives. acs.orgacs.org A derivative of 5-(Dimethylamino)pentane-1,2-diol could be envisioned as the chiral backbone for such a catalyst, where the amino group could be quaternized to form a guanidinium moiety. The catalytic system's effectiveness relies on a network of hydrogen bonds to stabilize the transition state and control the enantioselective proton transfer. acs.org

Furthermore, amino alcohol ligands are known to be effective in the enantioselective alkylation of aldehydes with organozinc reagents. researchgate.net The structural features of the ligand are crucial for achieving high enantioselectivity. researchgate.net Derivatives of 5-(Dimethylamino)pentane-1,2-diol could be systematically modified to tune their steric and electronic properties for optimal performance in such carbon-carbon bond-forming reactions. The synergistic effect of different functional groups, such as the acid-base properties found in certain mixed metal oxides used for hydrogenolysis, highlights the potential for multifunctional catalysis. researchgate.net

Integration of Advanced Computational Design in Amino Diol Research

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating research in amino diol chemistry. These methods provide deep mechanistic insights and allow for the rational design of novel catalysts and synthetic pathways before their experimental realization.

Computational studies have been instrumental in understanding and enhancing the enantioselectivity of catalytic reactions. For instance, DFT calculations have elucidated the mechanism of chiral phosphoric acid-catalyzed desymmetrization of 1,3-diols and have been used to design catalysts with improved performance. acs.orgnih.gov Similarly, the mechanism of guanidine-catalyzed ring-opening of carbonates was clarified through DFT, revealing how the catalyst and solvent cooperate to stabilize the key transition state for enantioselective proton transfer. acs.orgacs.org This predictive power can be directly applied to design derivatives of 5-(Dimethylamino)pentane-1,2-diol for specific catalytic applications.

Computational design is also being used to create novel biomolecules and inhibitors. nih.govresearchgate.net By modeling the interaction between a ligand and a biological target, such as an enzyme or receptor, researchers can design molecules with high affinity and specificity. nih.gov This approach could guide the modification of the 5-(Dimethylamino)pentane-1,2-diol scaffold to develop potent and selective biological probes or therapeutic leads.

| Computational Method | Application in Amino Diol Research | Key Insights Gained |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms of catalytic systems. acs.orgacs.org | Understanding transition state stabilization and the origin of enantioselectivity. acs.orgacs.org |

| Molecular Docking | Predicting binding modes of amino diol derivatives to protein targets. nih.gov | Guiding the design of enzyme inhibitors or receptor ligands. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving amino diol substrates. | Detailed analysis of enzyme-substrate interactions and catalytic cycles. |

Structure-Reactivity Relationship (SAR) Studies at the Molecular Level

Understanding the relationship between the three-dimensional structure of a molecule and its chemical reactivity or biological activity is fundamental to rational design. For 5-(Dimethylamino)pentane-1,2-diol and its analogues, SAR studies are crucial for optimizing their function as catalysts, ligands, or bioactive agents.

Systematic modification of the amino diol scaffold allows researchers to probe the influence of different structural features. For example, in a series of isosteviol-based 1,3-aminoalcohols, modifications to the N-substituent were shown to have a significant impact on the antiproliferative activity against various cancer cell lines. nih.gov Such studies help to identify the key pharmacophores responsible for the observed biological effect.

In catalysis, SAR studies correlate ligand structure with catalytic performance. The enantioselectivity of diethylzinc (B1219324) additions to aldehydes, for instance, is highly dependent on the structural features of the chiral amino alcohol ligand employed. researchgate.net For derivatives of 5-(Dimethylamino)pentane-1,2-diol, key parameters to investigate would include the stereochemistry of the diol, the nature of the substituents on the nitrogen atom, and the conformational flexibility of the pentane (B18724) backbone. The relationship between the structure and physicochemical properties, such as thermal stability and viscosity in amino acid-based ionic liquids, further underscores how molecular architecture dictates function. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.